molecular formula C22H27N5O3 B11047986 3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11047986
M. Wt: 409.5 g/mol
InChI Key: NHCUJEZIPLIHQR-UHFFFAOYSA-N
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Description

3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the formation of the piperidine ring, and finally, the introduction of the pyrrolidine-2,5-dione moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and large-scale reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

3-[[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H27N5O3/c1-14-12-20(24-15(2)23-14)26-10-8-16(9-11-26)25-19-13-21(28)27(22(19)29)17-4-6-18(30-3)7-5-17/h4-7,12,16,19,25H,8-11,13H2,1-3H3

InChI Key

NHCUJEZIPLIHQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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